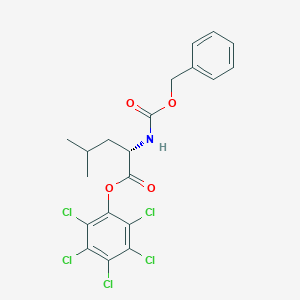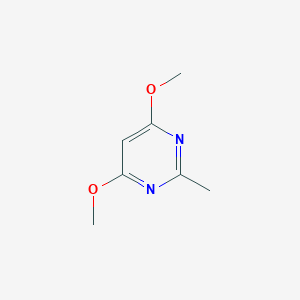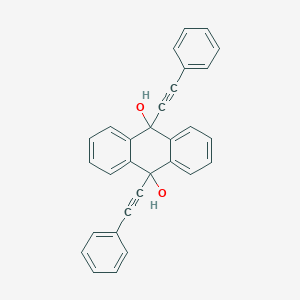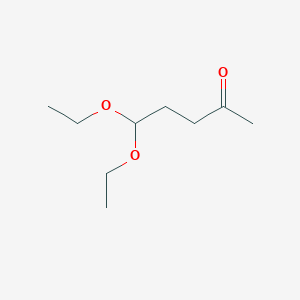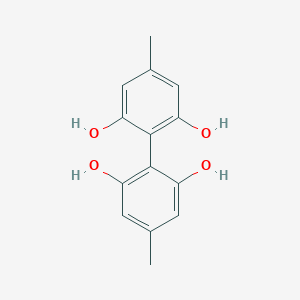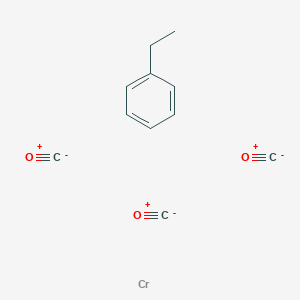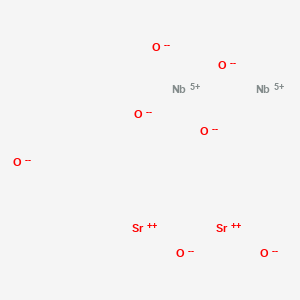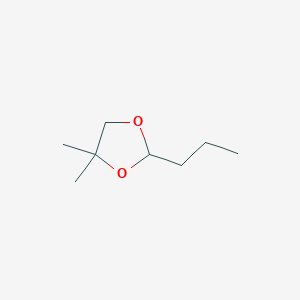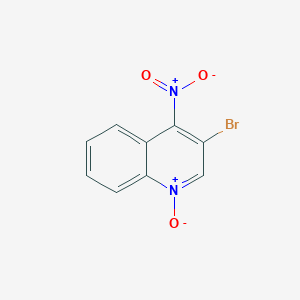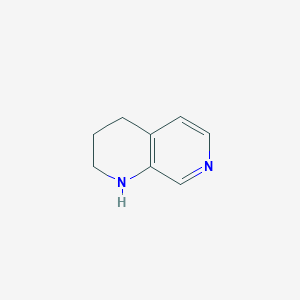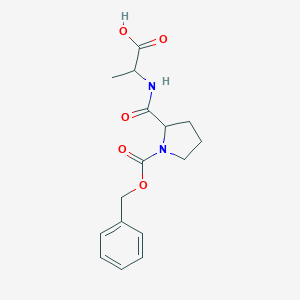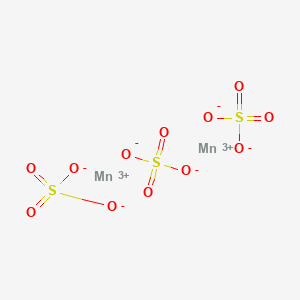
2-anilino-N,N'-diphenylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-anilino-N,N'-diphenylethanimidamide" is of significant interest in the field of organic chemistry, particularly for its structural complexity and potential applications. While specific studies directly on this compound are scarce, insights can be garnered from research on similar compounds.
Synthesis Analysis
Synthesis methods for compounds like "2-anilino-N,N'-diphenylethanimidamide" often involve multi-step reactions, utilizing anilines, aldehydes, and other precursor chemicals. For instance, the synthesis of related compounds has been achieved through reactions that include anilines reacting with trialkylamines in the presence of catalytic amounts of RuCl3·nH2O, alongside other reagents to afford quinolines in moderate to good yields (Cho et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic and X-ray crystallography techniques. Studies have shown that compounds with similar structures can form stable molecular complexes, with bonds to elements like phosphorus being of particular interest (López‐de‐Luzuriaga et al., 1997).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions. For example, N-(Diphenylphosphinyl)-2-phenyl-1-azaallyl anion, a related compound, reacts with aromatic aldehydes to give pyridines (Kobayashi et al., 1991). Such reactions are crucial for synthesizing new derivatives with potential applications in materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Tubulin Polymerization Inhibitors
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Tubulin Polymerization Inhibitors
- Scientific Field : Pharmaceuticals
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of new potential antitumor agents . It is a part of a series of twenty-two compounds characterized by the presence of the 7-(3’,4’,5’-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The compounds were synthesized and then tested on HeLa, A549, and HT-29 cancer cells .
- Results : Three compounds were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h), and 3’,4’-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240, and 67–160 nM, respectively .
Antifungal Activity
- Scientific Field : Chemical Intermediates
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of antifungal agents . It is a part of several synthetic and natural naphthoquinone derivatives that have been associated with antifungal activity .
- Methods of Application : The compounds were synthesized and then tested on Candida albicans, a fungus known to exist in the normal human flora but can cause mild to fatal infections under certain conditions .
- Results : The inhibition of the fungus conversion from cellular yeast to filamentous form Y – M by several anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones was investigated .
COX Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : 2-anilino-N,N’-diphenylethanimidamide is used in the synthesis of potential lead COX inhibitors .
- Methods of Application : The compounds were synthesized in an environmentally friendly manner without the use of catalysts or solvents .
- Results : The results of this research are not available in the source .
Eigenschaften
IUPAC Name |
2-anilino-N,N'-diphenylethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCLXSBWHIEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372778 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N,N'-diphenylethanimidamide | |
CAS RN |
14181-81-8 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

